4-Methylbenzylidene-4-methylaniline
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Overview
Description
4-Methylbenzylidene-4-methylaniline is an organic compound with the molecular formula C15H15N and a molecular weight of 209.2863 g/mol . It is also known by other names such as 4-Methyl-N-[(4-methylphenyl)methylidene]aniline and (p-Methylbenzylidene)-(4-methylphenyl)-amine . This compound is part of the benzylideneaniline family, which is known for its polymorphic and disordered structures .
Preparation Methods
4-Methylbenzylidene-4-methylaniline can be synthesized through various methods. One common synthetic route involves the condensation reaction between 4-methylbenzaldehyde and 4-methylaniline under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imine bond. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
4-Methylbenzylidene-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding benzaldehyde and aniline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, can occur at the aromatic rings.
Scientific Research Applications
4-Methylbenzylidene-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylbenzylidene-4-methylaniline involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. Its aromatic structure allows for π-π interactions with other aromatic compounds, which can influence its reactivity and binding properties .
Comparison with Similar Compounds
4-Methylbenzylidene-4-methylaniline can be compared with other benzylideneaniline compounds, such as:
4-Chlorobenzylidene-4-chloroaniline: This compound has similar structural features but with chlorine substituents, leading to different reactivity and applications.
4-Bromobenzylidene-4-bromoaniline:
Biological Activity
4-Methylbenzylidene-4-methylaniline (MBMA) is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol. It has garnered attention in various fields, particularly in organic synthesis and biological research, due to its potential antimicrobial and anticancer properties. This article reviews the biological activities associated with MBMA, including its mechanisms of action, pharmacokinetics, and relevant case studies.
This compound can be synthesized through the condensation of 4-methylbenzaldehyde and 4-methylaniline under acidic conditions. The compound is characterized by its aromatic structure, which allows for various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that MBMA and its derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that MBMA demonstrated inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications .
Anticancer Activity
The anticancer properties of MBMA have been explored in several studies. One notable case involved its effect on human cancer cell lines, where MBMA was found to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of specific signaling pathways, such as the PI3K/AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
Antimicrobial | Inhibitory effects against various bacterial strains. |
Anticancer | Induces apoptosis in cancer cell lines; activates PI3K/AKT and ERK1/2 pathways. |
Estrogenic Activity | Exhibits estrogen-like effects; may impact reproductive health. |
The biological activity of MBMA can be attributed to its ability to interact with various molecular targets within cells. As an electrophile, it can form covalent bonds with nucleophiles in biological systems, leading to altered cellular functions. Additionally, its aromatic structure facilitates π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Case Studies
- Anticancer Study : A study on the effects of MBMA on human trophoblast cells showed that treatment led to increased DNA fragmentation and cell death through oxidative stress mechanisms. This suggests potential implications for placental health during early pregnancy .
- Estrogenic Activity : Research indicated that MBMA exhibits estrogenic activity by binding to estrogen receptors in vitro, potentially affecting reproductive health outcomes .
Properties
IUPAC Name |
N,1-bis(4-methylphenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-12-3-7-14(8-4-12)11-16-15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIOABGTREIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-20-7 |
Source
|
Record name | N-(4-METHYLBENZYLIDENE)-P-TOLUIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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